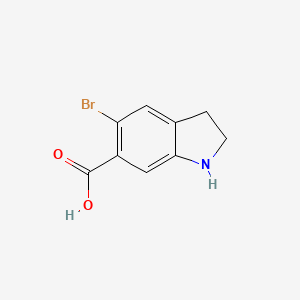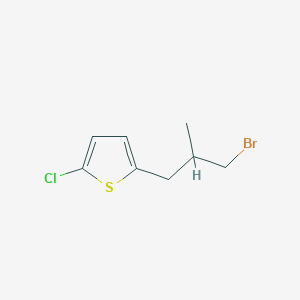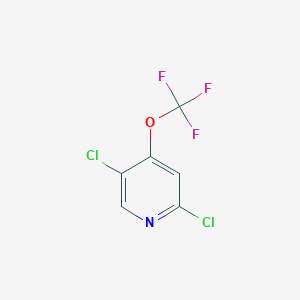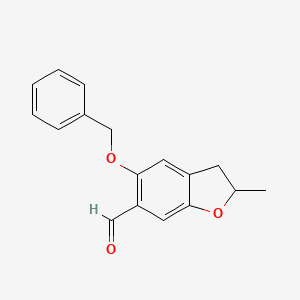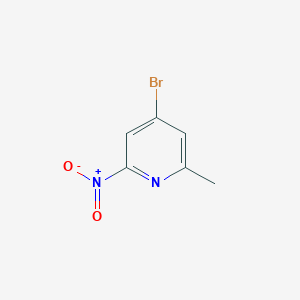
4-Bromo-2-methyl-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitropyridine typically involves multiple steps. One common method includes the following steps :
Condensation Reaction: Diethyl malonate reacts with an alkali metal to generate a salt, which is then reacted with a toluene solution of 2-chloro-4-nitropyridine. This condensation reaction is followed by decarboxylation under acidic conditions to obtain 2-methyl-4-nitropyridine.
Hydrogenation Reduction: The 2-methyl-4-nitropyridine undergoes hydrogenation reduction in the presence of a palladium on carbon (Pd/C) catalyst using methanol as a solvent. This step yields 2-methyl-4-aminopyridine.
Bromination: The 2-methyl-4-aminopyridine is first reacted with an acid to generate a salt. This salt is then cooled to -10 to 0°C, and bromine is added dropwise. Following this, a sodium nitrite water solution is added, and the pH of the solution is adjusted to alkalinity. The final product, this compound, is obtained through extraction, drying, and concentration.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-2-methyl-6-aminopyridine.
Oxidation: 4-Bromo-2-carboxy-6-nitropyridine.
Scientific Research Applications
4-Bromo-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways.
Comparison with Similar Compounds
- 2-Bromo-6-methyl-4-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 4-Bromo-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. For instance, the presence of the nitro group at the 6-position and the bromine at the 4-position can lead to different chemical behavior compared to other isomers. This unique arrangement can make it more suitable for certain applications, such as targeted synthesis in medicinal chemistry or specific industrial processes.
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
InChI Key |
RLEPXCPOCFPDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


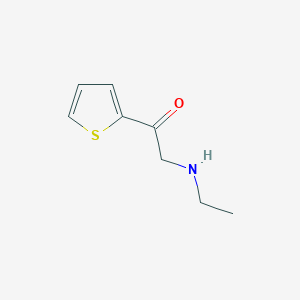
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)



